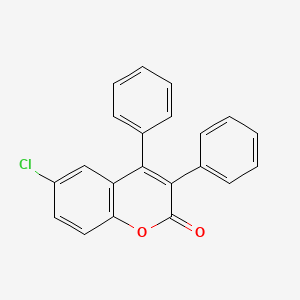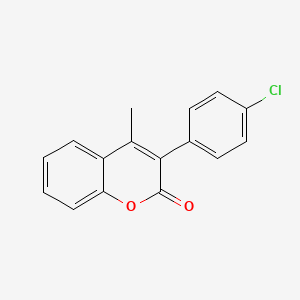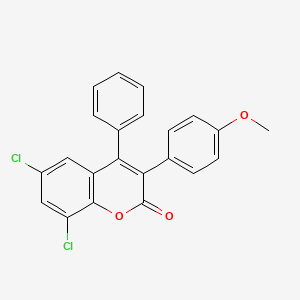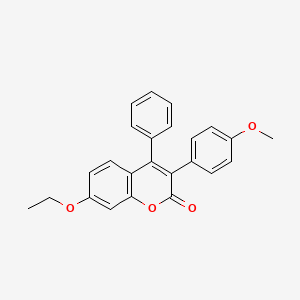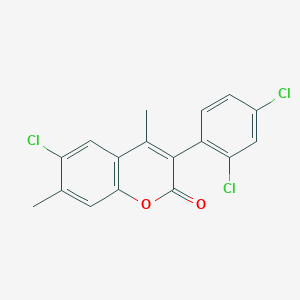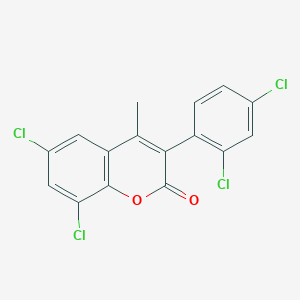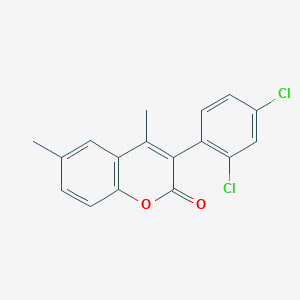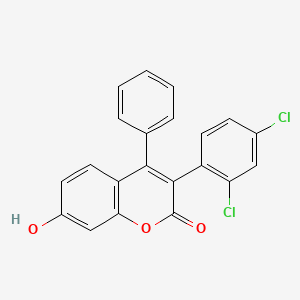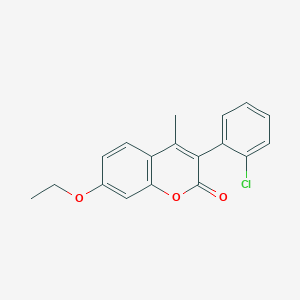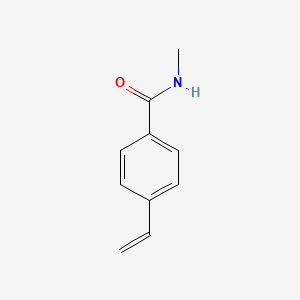
N-methyl-4-vinylbenzamide
説明
N-methyl-4-vinylbenzamide is a chemical compound with the molecular formula C10H11NO . It has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da . It is also known by other names such as N-Methyl-4-vinyl-benzamide and 4-Ethenyl-N-methylbenzamide .
Synthesis Analysis
The synthesis of this compound can be achieved from Vinyl acetate and 4-Bromo-N-methylbenzamide . Another method involves the preparation of N-methylbenzamide from methyl benzoate and methylamine .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure can be analyzed using techniques like mass spectrometry, which can provide accurate molecular weights of the intact molecular ions .科学的研究の応用
Polymer Synthesis and Modification
N-methyl-4-vinylbenzamide is used in the synthesis of polymers and copolymers. Studies have shown its utility in anionic block copolymerization with various monomers, including styrene derivatives, to produce polymers with specific properties (Ishizone, Hirao, & Nakahama, 1993). Additionally, it has been utilized in the preparation of redox polymers through copolymerization, providing insights into the influence of anilinocarbonyl groups on redox potentials (Wehr, Duchstein, & Manecke, 1974).
Functional Materials Development
Research has demonstrated the use of this compound in the development of functional materials. For example, the synthesis of sulfonylated lactams via aminosulfonylation reactions, which can be used in pharmaceuticals and materials science, has been achieved using this compound (Wang et al., 2019). In another study, derivatives of this compound were used to create fluorescent products in response to chemical transformations, indicating potential applications in sensing and imaging technologies (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
Biomedical Applications
This compound has also been applied in biomedical research. A study focused on synthesizing artificial glycoconjugate polymers using this compound for potential applications in biomedicine, such as drug delivery and tissue engineering (Kobayashi, Tsuchida, Usui, & Akaike, 1997).
Catalysis and Chemical Transformations
In the field of catalysis and organic synthesis, this compound has been utilized in various chemical transformations. For instance, it has been involved in the base-catalyzed polymerization processes, contributing to the development of new synthetic methods and materials (Asahara, 1969).
Environmental Applications
The compound has been explored for environmental applications, such as in the efficient removal of pollutants from aqueous solutions. For example, a study used derivatives of this compound in the creation of magnetic nanocomposites for water purification (Li et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4-ethenyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSXZPKDHBSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



